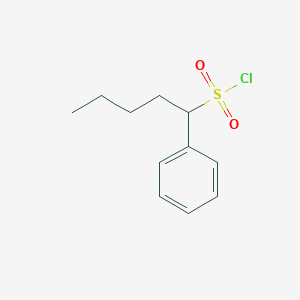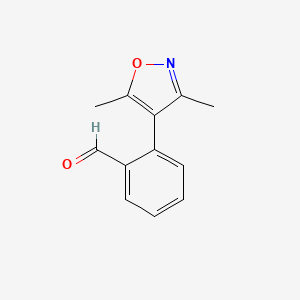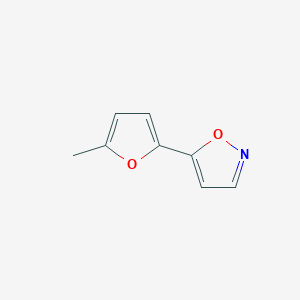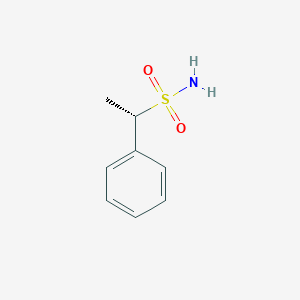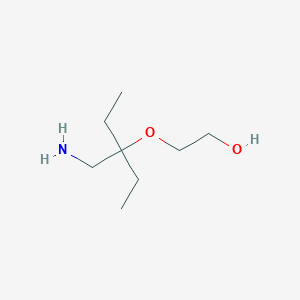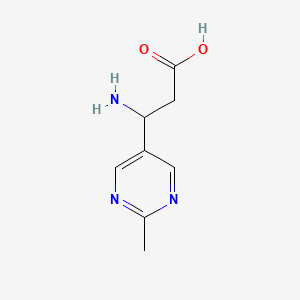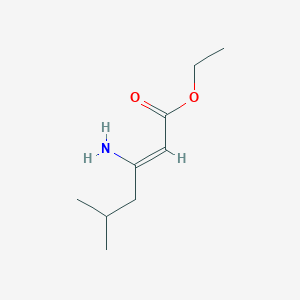
Ethyl 3-amino-5-methylhex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-3-amino-5-methylhex-2-enoate is an organic compound characterized by its unique structure, which includes an amino group, a methyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-amino-5-methylhex-2-enoate typically involves the reaction of ethyl 2-propynoate with appropriate reagents under controlled conditions. One common method involves the use of lithium bromide and acetic acid in acetonitrile, followed by neutralization with potassium carbonate . The reaction is carried out under reflux conditions and monitored by gas-liquid chromatography (GLC) to ensure completion.
Industrial Production Methods
Industrial production of ethyl (2Z)-3-amino-5-methylhex-2-enoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-amino-5-methylhex-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted ethyl (2Z)-3-amino-5-methylhex-2-enoate derivatives.
Scientific Research Applications
Ethyl (2Z)-3-amino-5-methylhex-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-amino-5-methylhex-2-enoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Ethyl (2Z)-3-amino-5-methylhex-2-enoate can be compared with other similar compounds, such as:
Ethyl (2E)-3-amino-5-methylhex-2-enoate: The E-isomer of the compound, which has different spatial arrangement and potentially different biological activities.
Ethyl (2Z)-3-amino-5-methylhex-2-enoate derivatives: Various substituted derivatives with modifications at the amino or ester groups, leading to different properties and applications .
Conclusion
Ethyl (2Z)-3-amino-5-methylhex-2-enoate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in a wide range of chemical reactions, and its potential biological activities make it a promising candidate for further research and development.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl (Z)-3-amino-5-methylhex-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-4-12-9(11)6-8(10)5-7(2)3/h6-7H,4-5,10H2,1-3H3/b8-6- |
InChI Key |
RZDLVKJNKZTMKU-VURMDHGXSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/CC(C)C)\N |
Canonical SMILES |
CCOC(=O)C=C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


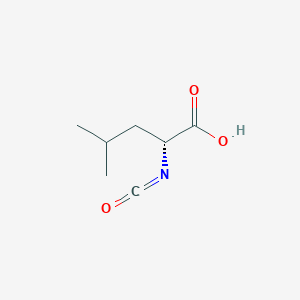
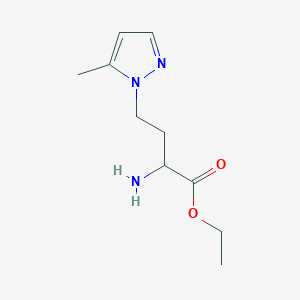

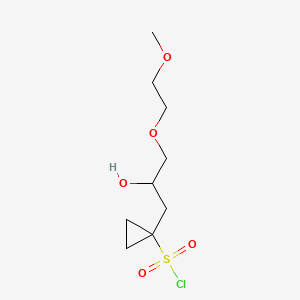
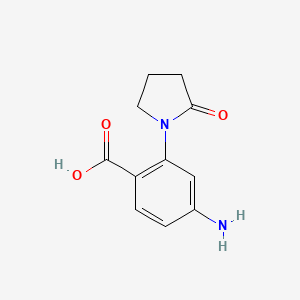
![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
